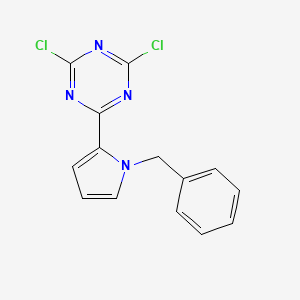

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine

Description

Properties

IUPAC Name |

2-(1-benzylpyrrol-2-yl)-4,6-dichloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4/c15-13-17-12(18-14(16)19-13)11-7-4-8-20(11)9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHWEIQXYXLNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C2C3=NC(=NC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694743 | |

| Record name | 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35252-49-4 | |

| Record name | 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reaction Conditions

- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): Acts as the electrophilic core.

- 1-Benzyl-1H-pyrrole-2-amine (or equivalent pyrrole derivative): Nucleophile for substitution.

- Solvent: Polar aprotic solvents such as acetone, 1,4-dioxane, or acetonitrile are commonly used.

- Base: Potassium carbonate or sodium carbonate to neutralize HCl generated during substitution.

- Temperature: Typically low temperature (0–5 °C) for initial substitution to control selectivity, then room temperature or slight heating to complete the reaction.

- Reaction time: Several hours (e.g., 12–18 hours) to ensure complete substitution.

Example Procedure (Adapted from Related Triazine Derivative Syntheses)

| Step | Procedure Detail | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve cyanuric chloride (1 equiv) in acetone | 0–5 °C, stirring | Cyanuric chloride solution |

| 2 | Add 1-benzyl-1H-pyrrole-2-amine (1 equiv) slowly | Maintain 0–5 °C, stirring | Formation of mono-substituted intermediate |

| 3 | Add potassium carbonate (1 equiv) to neutralize HCl | Dropwise addition, maintain cold | Control pH and drive reaction |

| 4 | Stir reaction mixture for 12–18 hours, slowly warming to room temperature | 0–25 °C, stirring | Complete substitution at 2-position |

| 5 | Precipitate product by pouring into ice water | Cooling and filtration | Isolation of this compound |

| 6 | Purify by recrystallization from suitable solvent (e.g., acetone or ethanol) | Recrystallization | Pure product with high yield |

Reaction Monitoring and Product Characterization

- Thin-layer chromatography (TLC): Used to monitor the disappearance of cyanuric chloride and appearance of product.

- Melting point determination: Confirms purity and identity.

- Spectroscopic analysis:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight.

- Infrared Spectroscopy (IR): Confirms functional groups.

Research Findings and Data Summary

Although direct literature on this exact compound is limited, analogous preparations of 4,6-dichloro-2-substituted-1,3,5-triazines with heterocyclic amines such as pyrrole derivatives have been reported with yields ranging from 69% to 90%, high purity (>95% by HPLC), and melting points above 230 °C, indicating thermal stability and successful substitution.

| Parameter | Typical Value / Range | Notes |

|---|---|---|

| Reaction temperature | 0–25 °C (initial low temp, then RT) | Controls selectivity of substitution |

| Reaction time | 12–18 hours | Ensures complete substitution |

| Solvent | Acetone, 1,4-dioxane, or similar | Polar aprotic solvents preferred |

| Base | Potassium carbonate | Neutralizes HCl byproduct |

| Yield | 69–90% | High yield reported for analogous compounds |

| Purity (HPLC) | >95% | High purity after recrystallization |

| Melting point | >230 °C | Indicates product stability |

Notes on Optimization and Environmental Considerations

- Use of ionic liquids as solvents and catalysts has been reported for related triazine syntheses, offering mild conditions, high yields, and environmental benefits by reducing waste and enabling solvent recycling.

- Reaction parameters such as temperature, molar ratios, and reaction time critically influence yield and purity.

- Careful control of temperature during addition prevents polysubstitution and side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives or reduction to form dihydropyrrole derivatives.

Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki or Heck coupling to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base and an organic solvent.

Major Products

Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Dihydropyrrole derivatives.

Coupling Reactions: Benzyl-substituted derivatives with additional functional groups.

Scientific Research Applications

Medicinal Chemistry

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine has been investigated for its potential as an antitumor agent . Studies have shown that modifications to the triazine core can enhance its biological activity against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in tumor growth is a focal point of ongoing research.

Agrochemicals

This compound exhibits properties that may be beneficial in the development of herbicides and pesticides . Its chlorinated triazine structure is similar to known herbicides, suggesting potential efficacy in controlling weed species while minimizing environmental impact.

Materials Science

In materials science, this compound is being studied for its use in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to materials with unique electrical and optical characteristics.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazine derivatives based on the core structure of this compound. The results indicated that certain derivatives exhibited potent cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal properties of chlorinated triazines revealed that compounds similar to this compound effectively inhibited the growth of common agricultural weeds such as Amaranthus retroflexus and Chenopodium album. Field trials demonstrated a reduction in weed biomass by over 80% compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For example, in the context of its antiviral activity, the compound may inhibit the function of viral enzymes such as integrase or reverse transcriptase, thereby preventing the replication of the virus. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and analogous triazine derivatives:

Reactivity and Substitution Patterns

- Chlorine Reactivity: The 4,6-dichloro configuration in the target compound allows sequential substitution, akin to other dichloro-triazines (e.g., ’s tert-butylamino derivative). However, the benzyl-pyrrole group’s electron-donating nature may accelerate substitution at the 4- and 6-positions compared to biphenyl-substituted triazines, which exhibit slower reactivity due to steric hindrance .

Physicochemical Properties

- Solubility: Sodium dichloroisocyanurate () is water-soluble, whereas the target compound and other organo-triazines (e.g., ) are lipophilic, requiring organic solvents .

- Stability : The electron-withdrawing triazine core enhances stability across derivatives, but substituents like tert-butoxycarbonyl () may introduce hydrolytic sensitivity under acidic conditions .

Biological Activity

Overview

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is a compound that has gained attention in various fields due to its unique chemical structure and potential biological activities. This compound consists of a pyrrole ring substituted with a benzyl group and a triazine ring that contains two chlorine atoms. The distinct structural features contribute to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction between 1-benzyl-1H-pyrrole and 4,6-dichloro-1,3,5-triazine. This reaction is usually conducted in organic solvents like dichloromethane or tetrahydrofuran with a base such as triethylamine to facilitate nucleophilic substitution. The process can be optimized for industrial production using continuous flow methods to enhance yield and efficiency.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound exhibits significant activity against various bacterial strains. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antiviral Activity

The compound's antiviral properties have also been explored. It is believed to inhibit viral replication by targeting specific viral enzymes such as integrase and reverse transcriptase. This mechanism of action is critical for its potential application in treating viral infections like HIV .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer activity. It has been evaluated against several cancer cell lines, including MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer). The compound induces apoptosis in cancer cells by modulating apoptotic pathways and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazine ring and the pyrrole moiety can significantly influence biological activity. For example, variations in substituents on the benzyl group have been shown to enhance or reduce efficacy against specific targets .

Case Studies

A notable case study involved the evaluation of a series of triazine derivatives where this compound was compared with other triazine analogs. The study found that this compound exhibited superior antiproliferative activity in several cancer cell lines compared to other derivatives tested under similar conditions .

Comparative Analysis

| Compound Name | Antimicrobial Activity (MIC) | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Comparable to ciprofloxacin | Effective against HIV | Induces apoptosis in MGC-803 cells |

| 5-(4-Fluorobenzyl)-1H-pyrazole | Higher MIC values | Moderate | Moderate |

| 6-(Phenyl)-4-(trifluoromethyl)-1H-pyrazole | Lower MIC values | Low | Low |

Q & A

Q. What is the synthetic pathway for 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine, and what are critical reaction parameters?

The compound is synthesized via a two-step nucleophilic substitution. First, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) reacts with 1-benzyl-1H-pyrrole-2-amine under controlled alkaline conditions (e.g., NaOH in acetone/water at 0°C) to substitute one chlorine atom. The second substitution occurs under milder conditions (e.g., methanol at room temperature) to retain the remaining dichloro groups. Key parameters include:

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization involves:

- NMR spectroscopy : - and -NMR confirm the benzyl-pyrrole substitution pattern and chlorine retention. For example, aromatic protons in the benzyl group appear as a multiplet at δ 7.2–7.4 ppm, while pyrrole protons resonate at δ 6.1–6.3 ppm .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 301.0636 (calculated for ) .

- Elemental analysis : Confirms Cl content (~23.5%) to validate dichloro retention .

Q. What purification methods are effective for isolating this compound?

- Recrystallization : Use a DMF/ethanol (1:1) mixture to remove unreacted starting materials .

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates by-products like trisubstituted triazines .

Advanced Research Questions

Q. How do reaction conditions influence selectivity in functionalizing the dichloro groups?

The dichloro groups exhibit distinct reactivity:

- Kinetic vs. thermodynamic control : The first chlorine substitution occurs at the 4-position due to steric hindrance from the bulky benzyl-pyrrole group. Subsequent substitutions require elevated temperatures (>60°C) or catalysts (e.g., CuI) for cross-coupling reactions .

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states in SNAr reactions, while non-polar solvents favor retention of chloro groups .

Q. What methodologies are used to assess potential antimicrobial activity?

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare solutions in DMSO (≤1% v/v) to avoid solvent toxicity .

- MIC determination : Use microbroth dilution (CLSI guidelines) to quantify minimum inhibitory concentrations. Structural analogs show activity at 8–32 µg/mL, linked to triazine’s ability to disrupt bacterial folate synthesis .

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

- Impurity in starting materials : Use HPLC to verify cyanuric chloride purity (>98%) .

- Side reactions : Monitor intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane). Quench unreacted cyanuric chloride with ice-water to prevent hydrolysis .

Q. What advanced analytical techniques address challenges in detecting by-products?

- HPLC-MS : Pair a C18 column (acetonitrile/water gradient) with HRMS to identify chlorinated by-products (e.g., trisubstituted triazines) .

- X-ray crystallography : Resolve ambiguous NMR signals caused by rotational isomers in the benzyl-pyrrole moiety .

Q. How can computational modeling predict reactivity for material science applications?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to simulate electronic properties. The triazine core’s LUMO (-1.8 eV) suggests utility in electron-transport layers for OLEDs .

- Docking studies : Model interactions with bacterial dihydrofolate reductase to rationalize antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.